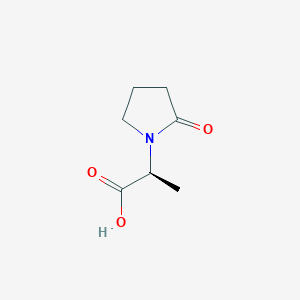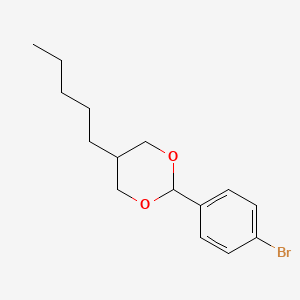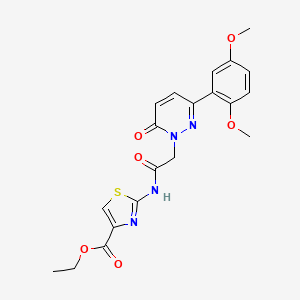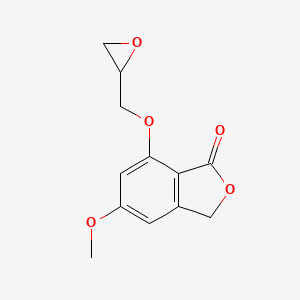
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid, also known as L-pyroglutamic acid, is a naturally occurring amino acid derived from glutamic acid. It is a cyclic imide that plays an important role in various physiological processes. In recent years, L-pyroglutamic acid has gained attention due to its potential therapeutic applications in the treatment of neurological disorders, memory enhancement, and cognitive function.
Aplicaciones Científicas De Investigación
Crystallography
A study by Yin-Qiu Liu et al. (2009) elucidated the crystal structure of a closely related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, highlighting its potential for detailed structural analysis in materials science Yin-Qiu Liu et al., 2009.
Surface and Catalytic Properties
G. Hussein and B. Gates (1998) investigated the surface and catalytic properties of Yttrium Oxide, providing insights into the interactions of related compounds on catalyst surfaces, which could have implications for the use of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid in catalysis G. Hussein & B. Gates, 1998.
Synthetic Chemistry
The work by E. Tayama et al. (2012) on the asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters showcases the compound's utility in synthetic organic chemistry, particularly in the formation of chiral intermediates E. Tayama et al., 2012.
Quantum Chemical Investigation
M. Bouklah et al. (2012) conducted a quantum chemical investigation of molecules structurally similar to (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid, highlighting the importance of such studies in understanding the electronic properties and reactivity of these compounds M. Bouklah et al., 2012.
Coordination Chemistry
M. Halcrow (2005) explored the synthesis and coordination chemistry of pyridine derivatives, which are relevant to understanding the complexation behavior of structurally similar compounds like (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid in the formation of novel metal complexes M. Halcrow, 2005.
Propiedades
IUPAC Name |
(2S)-2-(2-oxopyrrolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWBSPLLLYOJH-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)

![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)



![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)

![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)